molecular formula C16H14N4O2 B5823408 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]

Cat. No.: B5823408
M. Wt: 294.31 g/mol
InChI Key: LCDFMQPAYNCDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and it has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] is not well understood. However, it has been reported to exhibit its biological activities through various mechanisms, including inhibition of enzymes, DNA damage, and induction of apoptosis.
Biochemical and Physiological Effects:
The compound has been reported to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of reactive oxygen species (ROS) production. It has also been reported to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] in lab experiments is its potential to exhibit various biological activities. However, one of the limitations is the lack of information regarding its toxicity and potential side effects.

Future Directions

There are several future directions for research on this compound. One of the future directions is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another future direction is to study its potential use as a drug for the treatment of cancer and other diseases. Furthermore, it is important to investigate its toxicity and potential side effects to ensure its safety for use in humans and animals.
Conclusion:
In conclusion, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] is a compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to ensure its safety for use in humans and animals.

Synthesis Methods

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] has been synthesized using different methods. One of the most common methods is the condensation reaction between 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 3-hydroxybenzohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in good yield after purification.

Scientific Research Applications

The compound has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, antimicrobial, and antioxidant activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Properties

IUPAC Name

4-[(3-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-15(18-17-12-6-5-9-14(21)10-12)16(22)20(19-11)13-7-3-2-4-8-13/h2-10,19,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDFMQPAYNCDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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